![molecular formula C18H20N2O4 B5855548 N-(2-tert-butylphenyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5855548.png)
N-(2-tert-butylphenyl)-4-methoxy-3-nitrobenzamide
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Overview
Description
N-(2-tert-butylphenyl)-4-methoxy-3-nitrobenzamide, commonly known as NBMPR, is a synthetic compound that has been widely used in scientific research for its ability to inhibit nucleoside transporters. It was first synthesized in 1979 by Dr. William D. Wilson and his team at the University of Georgia.
Mechanism of Action
NBMPR inhibits nucleoside transporters by binding to a specific site on the transporter protein. This prevents the transporter from functioning properly, leading to a decrease in nucleoside uptake.
Biochemical and Physiological Effects
The inhibition of nucleoside transporters by NBMPR has been shown to have a number of biochemical and physiological effects. For example, it can lead to decreased DNA and RNA synthesis, which can affect cell growth and division. It can also affect the production of certain neurotransmitters, leading to changes in neuronal activity.
Advantages and Limitations for Lab Experiments
One advantage of using NBMPR in lab experiments is its specificity for nucleoside transporters. This allows researchers to study the effects of nucleoside depletion without affecting other cellular processes. However, NBMPR has some limitations, such as its potential toxicity and the fact that it only inhibits certain types of nucleoside transporters.
Future Directions
There are several potential future directions for research involving NBMPR. One area of interest is the development of new drugs that target nucleoside transporters, which could be useful in the treatment of certain diseases. Another area of research is the study of the physiological effects of nucleoside depletion on different types of cells and tissues. Finally, there is ongoing research into the biochemical mechanisms underlying the action of NBMPR and other nucleoside transporter inhibitors.
Synthesis Methods
The synthesis of NBMPR involves several steps, starting with the reaction of 2-tert-butylphenylamine with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with hydrogen gas and a palladium catalyst to yield the final product.
Scientific Research Applications
NBMPR has been used extensively in scientific research as a tool to study nucleoside transporters. These transporters are responsible for the uptake of nucleosides, which are essential building blocks of DNA and RNA. By inhibiting these transporters, researchers can study the effects of nucleoside depletion on various biological processes.
properties
IUPAC Name |
N-(2-tert-butylphenyl)-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)13-7-5-6-8-14(13)19-17(21)12-9-10-16(24-4)15(11-12)20(22)23/h5-11H,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCFLVJRGGQVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7338035 |
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